molecular formula C10H14O B151734 1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI) CAS No. 129026-21-7

1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)

Cat. No. B151734
M. Wt: 150.22 g/mol
InChI Key: DVHNTRZYIBVUCZ-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI), also known as Indene carboxaldehyde, is a chemical compound that has been widely studied due to its potential applications in the field of organic synthesis and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde has been studied in various biological systems. In anti-inflammatory activity, it has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by suppressing the activation of nuclear factor-κB (NF-κB) signaling pathway. In antimicrobial activity, it has been reported to disrupt the cell membrane of bacteria and fungi, leading to cell death. In anticancer activity, it has been reported to induce apoptosis and inhibit the growth of cancer cells by suppressing the expression of anti-apoptotic proteins.

Biochemical And Physiological Effects

1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde has been reported to exhibit various biochemical and physiological effects in different biological systems. In animal studies, it has been reported to reduce inflammation, improve cognitive function, and protect against liver damage. In cell culture studies, it has been reported to inhibit the growth of cancer cells, reduce oxidative stress, and enhance wound healing.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde in lab experiments include its high purity, good stability, and ease of synthesis. However, its limitations include its low solubility in water, which may limit its use in aqueous systems, and its potential toxicity, which may require careful handling and disposal.

Future Directions

For the study of 1H-1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde include further investigation of its biological activities and mechanisms of action, development of new synthetic methods for its preparation, and exploration of its potential applications in various fields, including drug discovery, materials science, and environmental chemistry.
In conclusion, 1H-1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde is a promising compound that has been widely studied for its potential applications in the field of organic synthesis and medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde can be synthesized using various methods, including the Pechmann condensation reaction, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction. The Pechmann condensation reaction involves the reaction of salicylaldehyde with acid anhydrides, while Friedel-Crafts acylation involves the reaction of indene with acetyl chloride. The Vilsmeier-Haack reaction involves the reaction of indene with N,N-dimethylformamide and phosphorus oxychloride. These methods have been reported to yield high purity and good yields of 1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde.

Scientific Research Applications

1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde has been widely studied for its potential applications in the field of organic synthesis and medicinal chemistry. It has been used as a starting material for the synthesis of various organic compounds, including indene derivatives, heterocyclic compounds, and chiral compounds. In medicinal chemistry, 1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde has been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer activities.

properties

CAS RN

129026-21-7

Product Name

1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(3aS,4S,7aR)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carbaldehyde

InChI

InChI=1S/C10H14O/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,7-10H,2,4-6H2/t8-,9+,10-/m0/s1

InChI Key

DVHNTRZYIBVUCZ-AEJSXWLSSA-N

Isomeric SMILES

C1C[C@@H]2C=CC[C@@H]([C@H]2C1)C=O

SMILES

C1CC2C=CCC(C2C1)C=O

Canonical SMILES

C1CC2C=CCC(C2C1)C=O

synonyms

1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]- (9CI)

Origin of Product

United States

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